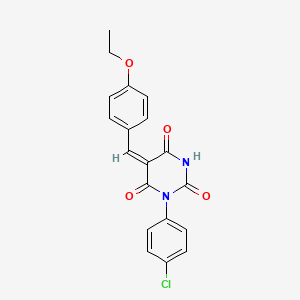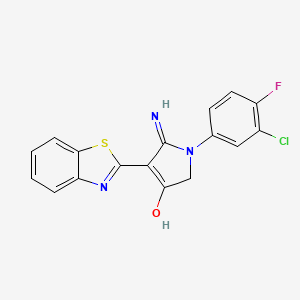
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the pyrimidinetrione family of herbicides, which are known for their selective action against a wide range of broadleaf and grassy weeds.
Wirkmechanismus
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the target weeds. 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a selective herbicide, meaning that it targets specific weeds while leaving other plants unharmed.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have no significant effects on human health or the environment when used according to label directions. However, it can be toxic to aquatic organisms and should not be applied near bodies of water. 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a relatively short half-life in soil, meaning that it breaks down quickly and does not persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is widely used in agricultural research to study weed control and plant growth. Its selective action against specific weeds makes it a valuable tool for researchers studying plant physiology and herbicide resistance. However, its use is limited by its potential toxicity to aquatic organisms and its short half-life in soil.
Zukünftige Richtungen
There are several areas of future research for 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new formulations and application techniques to improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential use in non-agricultural settings, such as urban landscapes and natural areas. Finally, there is a need for further research on the potential health effects of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on humans and other animals.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethoxycarbonyl-5-methylpyrazole. The resulting compound is then reacted with benzaldehyde to form 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of broadleaf and grassy weeds, including common weeds such as pigweed, lambsquarters, and foxtail. 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in non-agricultural settings, such as golf courses and residential lawns.
Eigenschaften
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-26-15-9-3-12(4-10-15)11-16-17(23)21-19(25)22(18(16)24)14-7-5-13(20)6-8-14/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJLEMBWTUEBMK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-(1,3-benzothiazol-2-ylmethyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131759.png)
![2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131762.png)
![3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6131764.png)
![1-(5-chloro-2-thienyl)-N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6131768.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131770.png)
![5-acetyl-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6131778.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-methoxypiperidine](/img/structure/B6131783.png)
![ethyl 2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6131789.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6131791.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-furohydrazide](/img/structure/B6131795.png)

![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)
![ethyl 5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6131841.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)